BenchChemオンラインストアへようこそ!

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Process Chemistry Impurity Synthesis Pharmaceutical Analysis

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, also known as Tipiracil Impurity C or Tipiracil Impurity 2, is a fully characterized process-related impurity and potential degradation product of the thymidine phosphorylase inhibitor Tipiracil (CAS 183204-72-0). With a molecular formula of C₉H₁₀ClN₃O₃ and a molecular weight of 243.65 g/mol, this compound differs from the active pharmaceutical ingredient (API) by the substitution of the imino group with an oxo group on the pyrrolidine ring.

Molecular Formula C9H10ClN3O3
Molecular Weight 243.65 g/mol
CAS No. 2101241-71-6
Cat. No. B8236945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
CAS2101241-71-6
Molecular FormulaC9H10ClN3O3
Molecular Weight243.65 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
InChIInChI=1S/C9H10ClN3O3/c10-7-5(11-9(16)12-8(7)15)4-13-3-1-2-6(13)14/h1-4H2,(H2,11,12,15,16)
InChIKeyGCXLSJLYSFBTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (CAS 2101241-71-6): A Critical Tipiracil Impurity Reference Standard for Pharmaceutical Quality Control


5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, also known as Tipiracil Impurity C or Tipiracil Impurity 2, is a fully characterized process-related impurity and potential degradation product of the thymidine phosphorylase inhibitor Tipiracil (CAS 183204-72-0) . With a molecular formula of C₉H₁₀ClN₃O₃ and a molecular weight of 243.65 g/mol, this compound differs from the active pharmaceutical ingredient (API) by the substitution of the imino group with an oxo group on the pyrrolidine ring . It is primarily utilized as a certified reference standard to ensure the accurate quantification and control of impurity levels in Tipiracil drug substances and finished pharmaceutical products, as mandated by ICH Q3A/Q3B guidelines [1].

Why Generic Impurity Standards Cannot Replace 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione for Tipiracil Analysis


The precise and accurate quantification of impurities in Tipiracil is not achievable with a generic or 'closely related' analog due to fundamental differences in chromatographic behavior, spectroscopic response, and structural specificity [1]. This specific compound (Impurity C) is a structurally distinct entity formed via a unique hydrolytic degradation pathway of the API, as confirmed by patented synthetic routes and characterization [2]. Substituting it with another Tipiracil impurity, such as the des-chloro analog (CAS 2069937-25-1) or the hydroxymethyl impurity (CAS 1815580-54-1), would lead to inaccurate system suitability testing, erroneous relative retention time (RRT) identification, and potential failure in regulatory audits, as compendial and in-house HPLC methods are specifically validated to resolve and quantify this exact chemical structure [3].

Quantitative Differentiation Evidence for 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione: A Comparator-Based Analysis


Synthesis Purity and Yield Profile Versus Related Tipiracil Impurity I from Patent Data

The patented synthesis of 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (Compound II) achieves a higher chromatographic purity and comparable yield compared to the co-synthesized dimeric impurity (Compound I) under optimized conditions. In Example 5, Compound II was obtained with 97% HPLC purity and 48% yield, while the synthesis of Compound I in Example 4 achieved 98% purity but a lower 49% yield, showcasing a distinct purification profile [1]. This demonstrates a well-controlled synthetic route that provides the reference standard at a purity suitable for direct use in analytical method validation.

Process Chemistry Impurity Synthesis Pharmaceutical Analysis

Structural Confirmation by MS and NMR Differentiates Target Compound from the API and Des-Chloro Analog

The structural identity of the target compound was unambiguously confirmed using mass spectrometry (MS) and 1H-NMR and 13C-NMR spectroscopy, providing definitive evidence that it is not Tipiracil (API) or the des-chloro impurity (CAS 2069937-25-1). The target compound's mass spectrum shows a protonated molecular ion [M+H]+ at m/z = 244, which is distinct from Tipiracil's m/z and that of the des-chloro analog [1]. The 1H-NMR spectrum shows characteristic signals at δ 11.60 (s, 1H), 11.15 (s, 1H), 4.27 (s, 2H), 3.32 (t, 2H), reflecting two imide NH protons and a methylene linker, confirming the presence of the uracil ring and the 2-oxopyrrolidine substituent [1].

Structural Elucidation Mass Spectrometry Nuclear Magnetic Resonance

Physicochemical Property Comparison: Solubility and LogP Differentiate Target Compound from Tipiracil API

The target compound exhibits predicted physicochemical properties that are distinct from the Tipiracil API, influencing its chromatographic retention and sample preparation. The target compound has a predicted aqueous solubility of 0.071 g/L at 25°C and a calculated XLogP of -0.8, indicating very low water solubility and slight hydrophilicity . In contrast, the API Tipiracil has a water solubility of approximately 1.16 g/L and a higher predicted lipophilicity (clogP ~0.36) [1]. This difference in aqueous solubility directly impacts diluent selection for standard preparation during HPLC analysis; a higher organic solvent ratio is often required to dissolve the target impurity standard completely, a key factor in method robustness.

Physicochemical Properties Solubility Lipophilicity

Role as a Specific Marker for Tipiracil Degradation Pathway Selectivity

The formation of 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is a specific result of the hydrolytic degradation of the imino group in Tipiracil under acidic or high-temperature conditions, as explicitly demonstrated in its synthesis method (hydrolysis of the API at 95-100°C) [1]. This differs from other known degradation impurities, such as the alkaline degradation product 4-(((5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)butanamide, which arises from a different degradation pathway [2]. This pathway selectivity means the target compound serves as a unique marker for monitoring a specific type of drug substance instability, which is critical for establishing meaningful stability-indicating methods and shelf-life specifications.

Forced Degradation Study Stability-Indicating Method Degradation Pathway

Validated Application Scenarios for 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione Based on Quantitative Evidence


Pharmaceutical Analytical Method Development and Validation for ANDA Submissions

This compound is the definitive reference standard for developing and validating HPLC or UPLC-based stability-indicating methods for Tipiracil drug substances and products, as required for ANDA (Abbreviated New Drug Application) submissions. Its use directly addresses ICH Q2(R1) validation parameters: the documented purity (≥97% as per CN108203437A [1]) meets the required standard for impurity quantification, and its distinct mass spectrum (m/z 244 [M+H]+) and NMR fingerprint [1] provide the specificity needed for system suitability testing and peak identification.

Forced Degradation and Stability Study Marker for Tipiracil Drug Substance

Given its formation via a specific hydrolytic degradation pathway (acidic/high-temperature) [1], this compound serves as a critical marker for designing and interpreting forced degradation studies. Differentiating it from other alkaline degradation products [2] allows analytical chemists to establish that the analytical method is truly stability-indicating and capable of discerning between different stress conditions, a core requirement of ICH Q1A(R2).

Quality Control Batch Release Testing and Impurity Profiling

In a QC laboratory, this certified reference standard is indispensable for the routine batch release testing of Tipiracil API. The distinct physicochemical properties (aqueous solubility of 0.071 g/L ) inform the diluent composition for standard preparation, ensuring accurate calibration curves. Its use guarantees that the impurity content in each batch is within the identification and qualification thresholds defined by ICH Q3A, mitigating risks related to unexpected toxicology findings from unqualified impurities.

Quote Request

Request a Quote for 5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.